

# 13C NMR data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

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## Compound of Interest

Compound Name: (S)-(-)-1,1,2-Triphenylethane-1,2-diol

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## Technical Guide: 13C NMR Data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for **(S)-(-)-1,1,2-Triphenylethane-1,2-diol**, a crucial chiral intermediate in pharmaceutical and fine chemical synthesis.<sup>[1][2]</sup> It includes a summary of predicted 13C NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of its application in asymmetric synthesis.

## 13C NMR Data Presentation

Obtaining a publicly available, experimentally verified 13C NMR spectrum for **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is challenging. While spectral databases often require subscriptions for full data access, the 13C NMR chemical shifts for the enantiomer, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol, are expected to be identical. The following table summarizes the predicted 13C NMR chemical shifts for 1,1,2-Triphenylethane-1,2-diol. These predictions are based on standard chemical shift ranges for the carbon environments present in the molecule.

Table 1: Predicted 13C NMR Chemical Shifts for **(S)-(-)-1,1,2-Triphenylethane-1,2-diol**

| Carbon Atom Assignment                       | Predicted Chemical Shift (ppm) | Notes   |
|--|--------------------------------|---|
| C1 (quaternary, bearing two phenyls and -OH) | 80 - 90                        | Deshielded due to attachment to oxygen and two phenyl groups. |
| C2 (methine, bearing one phenyl and -OH)     | 75 - 85                        | Deshielded due to attachment to oxygen and a phenyl group.    |
| Phenyl C (ipso, attached to C1)              | 140 - 150                      | Quaternary carbons, typically show weaker signals.            |
| Phenyl C (ipso, attached to C2)              | 135 - 145                      | Quaternary carbon, typically shows a weaker signal.           |
| Phenyl C (ortho, meta, para)                 | 125 - 130                      | Aromatic region, multiple overlapping signals expected.       |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

## Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

The following is a detailed methodology for acquiring a  $^{13}\text{C}$  NMR spectrum of an organic compound like **(S)-(-)-1,1,2-Triphenylethane-1,2-diol**.

### 2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-50 mg of **(S)-(-)-1,1,2-Triphenylethane-1,2-diol**.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d<sub>6</sub>, dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), or methanol-d<sub>4</sub>. The choice of solvent can slightly affect the chemical shifts.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
- **Capping and Labeling:** Cap the NMR tube and label it clearly with the sample identification.

## 2.2. NMR Spectrometer Setup and Data Acquisition

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- **Tuning and Shimming:** Insert the sample into the spectrometer. The instrument should be tuned to the  $^{13}\text{C}$  frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
- **Acquisition Parameters:**
  - **Experiment Type:** A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.
  - **Pulse Angle:** A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
  - **Acquisition Time (AQ):** Typically 1-2 seconds.
  - **Relaxation Delay (D1):** A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.
  - **Number of Scans (NS):** Due to the low natural abundance of  $^{13}\text{C}$  (1.1%), a larger number of scans is required compared to  $^1\text{H}$  NMR. This can range from several hundred to

several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.

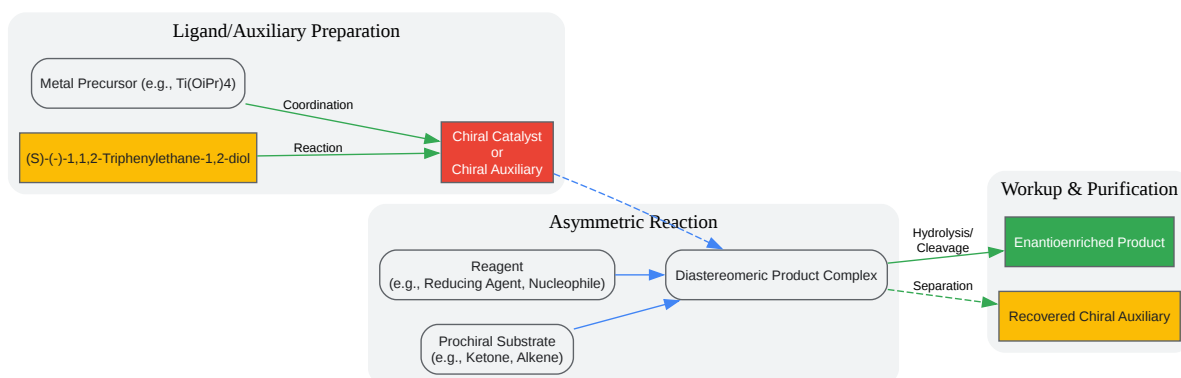
- Spectral Width (SW): A typical spectral width for  $^{13}\text{C}$  NMR is around 200-250 ppm to cover the entire range of organic chemical shifts.

### 2.3. Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode (pointing upwards).
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in standard  $^{13}\text{C}$  NMR is not always reliable for determining the ratio of different carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of peak intensities.

## Visualization of Application in Asymmetric Synthesis

**(S)-(-)-1,1,2-Triphenylethane-1,2-diol** is a valuable chiral auxiliary and a precursor for chiral ligands in asymmetric catalysis. The following diagram illustrates a generalized workflow where such a chiral diol is employed to induce stereoselectivity in a chemical reaction.



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Caption: Generalized workflow for asymmetric synthesis using a chiral diol.

This technical guide provides essential information on the  $^{13}\text{C}$  NMR data of **(S)-(-)-1,1,2-Triphenylethane-1,2-diol** for professionals in the fields of chemical research and drug development. The detailed experimental protocol and the visualized workflow of its application in asymmetric synthesis offer a comprehensive resource for utilizing this important chiral building block.

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## References

- 1. nbino.com [nbino.com]
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